
1-(3-Bromo-5-methylphenyl)butan-1-amine
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)butan-1-amine, also known as 1-bromo-3-methylbenzene, is a synthetic organic compound with a molecular formula of C8H11BrN. It is an aromatic amine with a molecular weight of 194.09 g/mol. It is a colorless liquid at room temperature and has a boiling point of 175-176 °C. It is slightly soluble in water and miscible with most organic solvents. This compound has been studied extensively in the scientific community due to its interesting chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Building Block in Organic Synthesis
- Investigation of 1-bromo-3-buten-2-one as a Building Block in Organic Synthesis : This study explores the use of 1-bromo-3-buten-2-one as a building block for organic synthesis. The compound shows potential in the formation of 5-membered-aza-heterocycles and 5-membered-carbocycles, indicating its usefulness in complex organic syntheses (Westerlund, Gras, & Carlson, 2001).
Synthesis of Benzimidazoles
- Synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines : This research highlights the reaction of o-bromophenyl isocyanide with primary amines to produce 1-substituted benzimidazoles. The study demonstrates the versatility of bromophenyl compounds in synthesizing important chemical structures (Lygin & Meijere, 2009).
Minilibrary Construction and Cytotoxicity Screening
- Combining a Solution-Phase Derived Library with In-Situ Cellular Bioassay : This paper discusses the creation of a minilibrary using a solution-phase synthesis, which includes butan-1-amine and carboxylic acids to form amide bonds. The study indicates the importance of such compounds in cytotoxicity screening against various cell lines (Chiang et al., 2009).
Synthesis of Neurokinin Antagonists
- New and Convenient Syntheses of 1-Amino-1-phenylbutane from n-Butylbenzene : This research focuses on synthesizing 1-amino-1-phenylbutane, an intermediate used in the production of neurokinin antagonists. The study explores new synthetic routes, demonstrating the role of similar amines in pharmaceutical synthesis (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Molecular Structure and Spectral Analysis
- Synthesis, Molecular Structure, Spectral Analysis, and Nonlinear Optical Studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine : This paper examines the molecular structure, spectral properties, and nonlinear optical behavior of a bromophenyl compound, showing its potential in advanced material science applications (Tamer et al., 2016).
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLOTMVFGKQPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



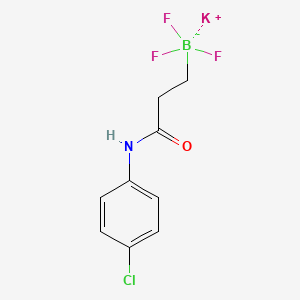


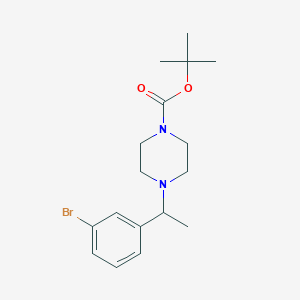

![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
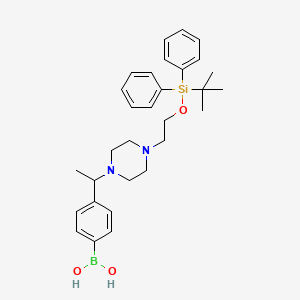
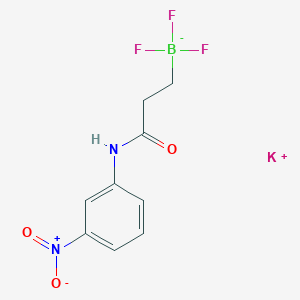
![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)

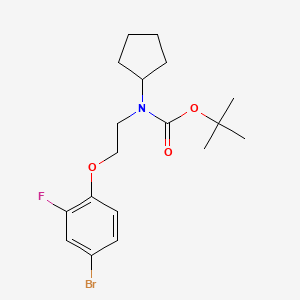
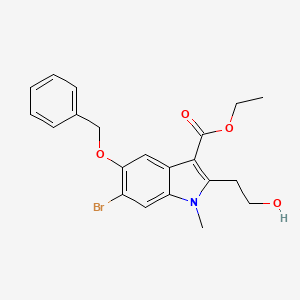
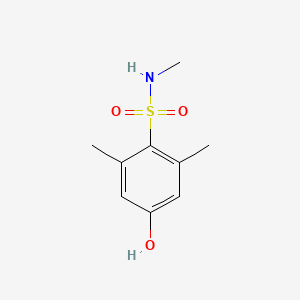
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)